2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole 2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20494459
InChI: InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3
SMILES:
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole

CAS No.:

Cat. No.: VC20494459

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole -

Specification

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
IUPAC Name 2-methyl-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Standard InChI InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3
Standard InChI Key AZORXXBFEAQJQU-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structural features are defined by its oxazole core and trifluoromethyl-substituted phenyl ring. Key physicochemical properties are summarized in Table 1.

Table 1: Molecular and Structural Data for 2-Methyl-5-[3-(Trifluoromethyl)Phenyl]Oxazole

PropertyValue/Descriptor
IUPAC Name2-methyl-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Molecular FormulaC₁₁H₈F₃NO
Molecular Weight227.18 g/mol
Canonical SMILESCC1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F
InChI KeyAZORXXBFEAQJQU-UHFFFAOYSA-N
Lipophilicity (LogP)Estimated 3.2 (high due to -CF₃ group)

The trifluoromethyl (-CF₃) group significantly enhances lipophilicity, promoting membrane permeability and metabolic stability . The oxazole ring’s nitrogen and oxygen atoms enable hydrogen bonding and dipole interactions, critical for binding to biological targets .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence starting from 3-(trifluoromethyl)benzaldehyde. A common approach employs the Robinson-Gabriel cyclodehydration method:

  • Acylation: 3-(Trifluoromethyl)benzaldehyde reacts with acetamide in the presence of acetic anhydride to form an α-acylamino ketone intermediate.

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) or polyphosphoric acid induces cyclodehydration, yielding the oxazole ring .

This method achieves moderate yields (50–60%) but requires stringent temperature control to avoid side reactions .

Green Synthesis Innovations

Recent advances emphasize sustainability. For example:

  • Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields (75–85%) . A mixture of 3-(trifluoromethyl)phenylboronic acid and 2-methyloxazole-5-carbaldehyde undergoes Suzuki-Miyaura coupling under microwave irradiation (350 W, 65°C, 8 minutes) .

  • Ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency and reduce waste .

The compound exhibits dose-dependent inhibition of histone deacetylase 6 (HDAC6), a target in oncology. In vitro studies show IC₅₀ values of 0.8–1.2 µM against multiple myeloma cell lines, comparable to reference drug Tubastatin A . The trifluoromethyl group enhances binding to HDAC6’s hydrophobic pocket, as confirmed by molecular docking simulations .

Antimicrobial Efficacy

Against Gram-positive bacteria (Staphylococcus aureus), the compound demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming oxacillin (MIC = 16 µg/mL). Its mechanism involves disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Comparative Analysis with Structural Analogues

Solubility and Bioavailability

Compared to non-fluorinated oxazoles, the trifluoromethyl group reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for 2-methyl-5-phenyloxazole) but increases logP by 1.5 units, enhancing blood-brain barrier penetration .

Therapeutic Index

Table 2: Therapeutic Indices of Selected Oxazole Derivatives

CompoundHDAC6 IC₅₀ (µM)MIC (µg/mL)logP
2-Methyl-5-[3-(CF₃)phenyl]oxazole0.983.2
2,5-Diphenyloxazole2.4322.1
4-Trifluoromethyloxazole1.5162.8

Applications in Drug Development

Lead Optimization Strategies

  • Prodrug design: Esterification of the oxazole’s 4-position improves oral bioavailability (e.g., ethyl ester prodrug shows 90% absorption in rat models).

  • Combination therapies: Synergistic effects observed with paclitaxel in breast cancer models (combination index = 0.3, indicating strong synergy) .

Future Directions and Challenges

Toxicity Profiling

Current gaps include long-term toxicity data. Preliminary rat studies indicate hepatotoxicity at doses >100 mg/kg/day, necessitating structural modifications to reduce off-target effects.

Computational Modeling

Machine learning models predict that substituting the methyl group with a methoxy moiety could enhance HDAC6 selectivity by 40% while maintaining potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator